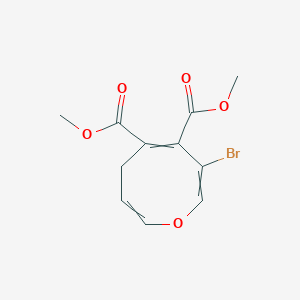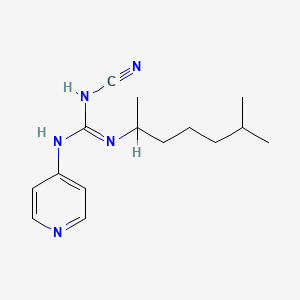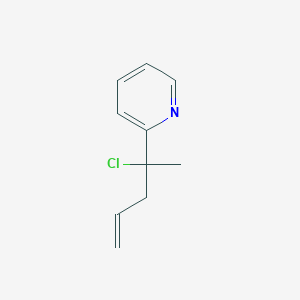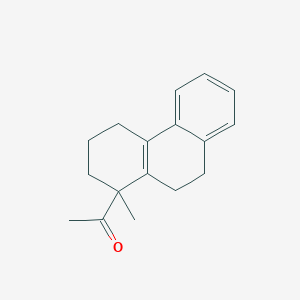
1-Propanone, 2,3-dibromo-1,3-bis(4-methoxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanone, 2,3-dibromo-1,3-bis(4-methoxyphenyl)- is a synthetic organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of two bromine atoms and two methoxyphenyl groups attached to a propanone backbone. It is often utilized in various chemical reactions and has significant applications in scientific research.
Méthodes De Préparation
The synthesis of 1-Propanone, 2,3-dibromo-1,3-bis(4-methoxyphenyl)- typically involves the bromination of a precursor compound. One common method includes the reaction of 1,3-bis(4-methoxyphenyl)propan-1-one with bromine in the presence of a suitable solvent. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the selective bromination at the desired positions .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
1-Propanone, 2,3-dibromo-1,3-bis(4-methoxyphenyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic reagents.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or hydrocarbons.
Oxidation Reactions: Oxidative conditions can lead to the formation of carboxylic acids or other oxidized derivatives.
Common reagents used in these reactions include sodium borohydride for reductions, and potassium permanganate for oxidations. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-Propanone, 2,3-dibromo-1,3-bis(4-methoxyphenyl)- has a wide range of applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antioxidant and anticancer properties.
Medicine: Research into its pharmacological effects is ongoing, with some studies indicating its potential as a therapeutic agent.
Mécanisme D'action
The mechanism by which 1-Propanone, 2,3-dibromo-1,3-bis(4-methoxyphenyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atoms and methoxyphenyl groups play crucial roles in binding to these targets, influencing the compound’s reactivity and biological activity. Pathways involved may include inhibition of oxidative stress and modulation of cellular signaling .
Comparaison Avec Des Composés Similaires
Similar compounds to 1-Propanone, 2,3-dibromo-1,3-bis(4-methoxyphenyl)- include:
1-Propanone, 2,3-dibromo-1,3-diphenyl-: This compound lacks the methoxy groups, which can affect its reactivity and biological properties.
1-Propanone, 2,3-dibromo-1,3-bis(4-chlorophenyl)-: The presence of chlorine atoms instead of methoxy groups results in different chemical and biological behaviors.
1-Propanone, 2,3-dibromo-1,3-bis(4-fluorophenyl)-: Fluorine substitution can enhance the compound’s stability and alter its interaction with biological targets.
The uniqueness of 1-Propanone, 2,3-dibromo-1,3-bis(4-methoxyphenyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
59258-25-2 |
|---|---|
Formule moléculaire |
C17H16Br2O3 |
Poids moléculaire |
428.1 g/mol |
Nom IUPAC |
2,3-dibromo-1,3-bis(4-methoxyphenyl)propan-1-one |
InChI |
InChI=1S/C17H16Br2O3/c1-21-13-7-3-11(4-8-13)15(18)16(19)17(20)12-5-9-14(22-2)10-6-12/h3-10,15-16H,1-2H3 |
Clé InChI |
DTAHPGMKUAKDKW-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(C(C(=O)C2=CC=C(C=C2)OC)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[2-(4-Chlorophenyl)octyl]imidazole;nitric acid](/img/structure/B14598848.png)
![S-[(Furan-2-yl)methyl] thiophene-2-carbothioate](/img/structure/B14598850.png)



![[5-(2,5-Dimethoxy-4-methylphenyl)-1-methylpiperidin-3-yl]methanol](/img/structure/B14598867.png)


![3-Chloro-4-(chloromethyl)-1-[3-(methanesulfonyl)phenyl]pyrrolidin-2-one](/img/structure/B14598901.png)
![Pyridine, 2,5-dimethyl-4-[(2,4,5-trimethylphenyl)methyl]-](/img/structure/B14598912.png)

